molecular formula C18H20O4 B12620552 2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one CAS No. 921929-38-6

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one

Katalognummer: B12620552
CAS-Nummer: 921929-38-6
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: FLUFUSRNUSLENY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical reactivity and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one typically involves the condensation of 3,5-dimethoxybenzaldehyde with 4-methoxyphenylacetone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl rings can influence the compound’s binding affinity to enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
  • 2-(3,5-Dimethoxyphenyl)-1-(3-methoxyphenyl)propan-1-one
  • 2-(3,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)propan-1-one

Uniqueness

2-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one is unique due to the specific positioning of the methoxy groups on the phenyl rings. This structural arrangement can influence its chemical reactivity, physical properties, and biological activity, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

921929-38-6

Molekularformel

C18H20O4

Molekulargewicht

300.3 g/mol

IUPAC-Name

2-(3,5-dimethoxyphenyl)-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C18H20O4/c1-12(14-9-16(21-3)11-17(10-14)22-4)18(19)13-5-7-15(20-2)8-6-13/h5-12H,1-4H3

InChI-Schlüssel

FLUFUSRNUSLENY-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CC(=C1)OC)OC)C(=O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.